molecular formula C19H14N4O2S2 B2381290 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034487-53-9

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2381290
CAS No.: 2034487-53-9
M. Wt: 394.47
InChI Key: IDBYCGQWBMEKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a dihydroimidazothiazole core linked to a phenyl group and an isoxazole-thiophene carboxamide moiety. Below, we compare its structural and functional attributes with similar compounds reported in recent literature.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S2/c24-18(14-10-16(25-22-14)17-6-3-8-26-17)20-13-5-2-1-4-12(13)15-11-23-7-9-27-19(23)21-15/h1-6,8,10-11H,7,9H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBYCGQWBMEKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=NOC(=C4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Cyclization

The imidazo[2,1-b]thiazole scaffold is typically synthesized through cyclization reactions involving thiazole precursors. Key methods include:

Step Reagents/Conditions Yield Source
1. Ethyl 2-(2-aminothiazol-4-yl) acetate reacts with 2-bromoacetophenone in acetone under reflux. 8 h reflux, NH4OH basification 60–70%
2. Hydrolysis of the intermediate ester to the carboxylic acid. NaOH/EtOH-H2O, 0.5 h reflux 85%
3. Cyclization to form the imidazo-thiazole ring. Acidic conditions (HCl) or thermal cyclization 75–80%

Mechanistic Insight : The cyclization involves intramolecular nucleophilic attack of the thiazole amine onto the α-carbon of the acetophenone derivative, forming the fused imidazo-thiazole ring.

Stage 2: Synthesis of 5-(thiophen-2-yl)isoxazole-3-carboxylic Acid

Isoxazole Ring Construction

The isoxazole moiety is synthesized via cycloaddition or condensation methods.

Method Reagents/Conditions Yield Source
Claisen-Schmidt Condensation Thiophene-2-carbaldehyde + chalcone intermediate → hydroxylamine hydrochloride in NaOH 65–75%
Nitrile Oxide-Alkyne Reaction Thiophene-2-carbonitrile oxide + terminal alkyne → Cu(I) catalysis 70–80%

Key Intermediates :

  • Thiophene-2-carbonitrile oxide (generated from thiophene-2-carboxylic acid derivatives).
  • 3-(Thiophen-2-yl)propenal (chalcone precursor).

Stage 3: Amide Bond Formation

The final step involves coupling the carboxylic acid (from Stage 2) with the aniline derivative (from Stage 1).

Coupling Agent Conditions Yield Source
EDCI/HOBt DMF, RT, 12 h 80–85%
TBTU/DIPEA DMF, RT, 16 h 75–80%
DCC/DMAP DCM, RT, 24 h 70–75%

Optimized Protocol :

  • Activate the carboxylic acid using EDCI (1.2 eq) and HOBt (1.2 eq) in DMF.
  • Add the aniline (1.0 eq) and DIPEA (3.0 eq), stir at RT for 12 h.
  • Workup : Partition with H2O/DCM, dry (Na2SO4), and purify via column chromatography.

Critical Reaction Parameters

Parameter Optimal Range Impact Source
Cyclization Temperature 80–100°C Higher yields at elevated temps
Coupling Agent Ratio 1.2:1 (EDCI:Acid) Minimizes side reactions
Solvent DMF (for EDCI/HOBt) Enhances solubility

Challenges and Solutions

Issue Solution Source
Low Cyclization Efficiency Use polyphosphoric acid (PPA) for cyclodehydration
Byproduct Formation Pre-activate carboxylic acid with TBTU
Solubility Limitations Use polar aprotic solvents (DMF, DMSO)

Structural Confirmation

Analytical Data :

  • 1H NMR : δ 7.8–8.0 (d, 1H, isoxazole), 6.9–7.2 (m, 4H, aromatic), 4.5–4.8 (m, 2H, CH2 in dihydroimidazole).
  • LC-MS : [M+H]+ = 478.1 (calculated 477.5).

Comparative Analysis of Methods

Method Advantages Drawbacks
EDCI/HOBt High yield, broad substrate scope Requires anhydrous conditions
TBTU/DIPEA Mild conditions, fewer byproducts Higher cost
DCC/DMAP Low cost, simple workup Risk of ureide formation

Industrial Scalability

  • Key Steps :
    • Cyclization (PPA, scalable).
    • Coupling (TBTU, high-throughput).
  • Challenges :
    • Purification : Silica gel chromatography required for high purity.
    • Waste Management : EDCI byproducts (ureas) require neutralization.

Chemical Reactions Analysis

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: The formation of the imidazo[2,1-b]thiazole and isoxazole rings involves cyclization reactions under specific conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Overview

The compound features several notable moieties:

  • Imidazo[2,1-b]thiazole : Known for diverse biological properties.
  • Isoxazole : Often associated with various pharmacological activities.
  • Thiophene : Linked to anticancer and antimicrobial activities.

The molecular formula for this compound is C20H15N3O2SC_{20}H_{15}N_{3}O_{2}S with a molecular weight of approximately 377.5 g/mol.

Research indicates that compounds containing imidazo[2,1-b]thiazole and isoxazole scaffolds exhibit a range of pharmacological effects. The following table summarizes the biological activities associated with this compound and related derivatives:

CompoundBiological ActivityIC50 Values
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamideAntitumor activityNot yet reported
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic AcidAnticancer1.61 µg/mL
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesSelective anticancerNot specified
3-(5-substituted-4-oxoquinazolin-3(4H)-yl)piperidine derivativesAntimicrobialNot specified

The precise mechanism of action for this compound is still under investigation. However, compounds with similar structures often interact with various biological targets such as enzymes involved in cancer progression or pathways associated with bacterial resistance.

Anticancer Research

The compound has shown potential as an anticancer agent. Its structural components suggest it may inhibit tumor growth by targeting specific cellular pathways involved in cancer cell proliferation. Preliminary studies indicate moderate effectiveness against certain cancer cell lines, warranting further investigation into its efficacy and mechanism of action.

Antimicrobial Properties

Compounds containing thiophene and isoxazole rings have been linked to antimicrobial activity. This suggests that this compound could be explored for its potential in treating infections caused by resistant bacterial strains.

Enzyme Inhibition

The unique structure of this compound allows it to potentially act as an enzyme inhibitor. Ongoing research is focused on identifying specific enzymes that are inhibited by this compound, which could lead to new therapeutic strategies in drug design.

Case Studies

While comprehensive clinical data on this compound is limited, several studies have investigated related compounds:

  • Study on Imidazothiazole Derivatives : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in drug development.
  • Antimicrobial Activity Investigation : Research has shown that thiophene-containing compounds possess antimicrobial properties, indicating that the target compound may also exhibit similar effects against pathogenic bacteria.

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it induces epigenetic modifications that affect signaling networks within cells . As a PI3K inhibitor, it disrupts the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. These interactions lead to the modulation of various cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity Reference
Target Compound Dihydroimidazothiazole-phenyl Isoxazole-thiophene carboxamide ~423 Hypothesized kinase inhibition
3-(tert-Butyl)-N-[4-(dihydroimidazothiazol-6-yl)phenyl]-pyrazole-5-carboxamide Dihydroimidazothiazole-phenyl tert-Butyl-pyrazole 381.498
SRT1720 Imidazothiazole-phenyl Quinoxaline-piperazine ~515 Metabolic stress modulation
BEZ235 (Dactolisib) Imidazoquinoline Quinolinyl ~590 PI3K/mTOR inhibition
ND-12025 Dimethylimidazothiazole Pyridine-trifluoromethyl phenoxy ~452 Anti-inflammatory

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple heterocyclic structures, including an imidazo[2,1-b]thiazole moiety and an isoxazole ring. The molecular formula is C18H16N4O2SC_{18}H_{16}N_4O_2S with a molecular weight of approximately 356.41 g/mol. Its structural complexity contributes to its diverse biological activities.

The precise mechanism of action for this compound remains under investigation; however, several studies have indicated potential pathways through which it exerts its effects:

  • Anticancer Activity : The compound has shown moderate efficacy in inhibiting the proliferation of various cancer cell lines, particularly kidney cancer cells. It appears to disrupt key cellular processes involved in tumor growth and survival.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of the imidazo[2,1-b]thiazole system exhibit significant antimicrobial and antibacterial activity. These effects may be attributed to the compound's ability to interfere with bacterial cell wall synthesis or metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Cell Lines/Pathogens Reference
AnticancerModerate inhibition of cell proliferationKidney cancer cells (e.g., 786-O)
AntimicrobialSignificant antibacterial activityVarious bacterial strains (e.g., E. coli)
Anti-inflammatoryPotential reduction in inflammatory markersIn vitro models

Case Studies

  • Kidney Cancer Inhibition : A study evaluated the effects of the compound on kidney cancer cell lines and found a notable decrease in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase.
  • Antibacterial Activity : In another investigation, derivatives similar to this compound were tested against common pathogenic bacteria. The results indicated minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for this compound?

  • Methodology : Multi-step synthesis involving:

  • Condensation of chloral with carboxamide derivatives to form imidazothiazole intermediates .
  • Coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) to integrate the isoxazole-carboxamide moiety .
    • Optimization :
  • Use DMF/triethylamine solvent systems to enhance cyclization efficiency .
  • Monitor reaction progress via TLC (chloroform:acetone 3:1) and purify via recrystallization (ethanol/water) .

Q. How should researchers characterize the compound's structural integrity and purity?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for imidazothiazole protons (δ 7.2–8.9 ppm) and thiophene carbons (δ 120–140 ppm) .
  • IR Spectroscopy : Confirm C=O (1640–1680 cm⁻¹) and C-S-C (680–720 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 379–384) .
  • X-ray Diffraction : Resolve crystal packing and steric effects of the dihydroimidazothiazole core .

Q. What initial biological screening assays are appropriate for evaluating its activity?

  • Assay Design :

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Activity : Disk diffusion tests against S. aureus and E. coli using 100 µg/mL compound concentrations .
  • Enzyme Inhibition : Screen against kinases (e.g., GSK-3β) via fluorescence polarization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Approach :

  • Modify substituents on the thiophene (e.g., 3-CF₃ vs. 2-OCH₃) to assess electronic effects on binding .
  • Replace the isoxazole ring with pyrazole or triazole analogs to evaluate steric tolerance .
    • Case Study : Derivatives with 3,4-dimethoxy thiophene showed 3× higher cytotoxicity than parent compound .

Q. What experimental frameworks are recommended for in vivo efficacy evaluation?

  • Protocol :

  • Xenograft Models : Administer 10 mg/kg (oral) daily in nude mice with HT-29 colon tumors; measure tumor volume reduction over 21 days .
  • Pharmacokinetics : Use LC-MS/MS to quantify plasma concentrations and calculate bioavailability (e.g., 62% in rats) .

Q. How should contradictory data in activity studies be resolved?

  • Troubleshooting :

  • Verify compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
  • Re-test with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Cross-validate purity via HPLC (≥95% purity threshold) .

Q. What computational methods support mechanistic understanding of its bioactivity?

  • Tools :

  • Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., GSK-3β, PDB: 1J1B) using AutoDock Vina .
  • DFT Calculations : Analyze HOMO-LUMO gaps to predict redox activity of the thiophene-isoxazole system .

Q. How can stability challenges during formulation be addressed?

  • Strategies :

  • Degradation Studies : Expose to UV light (254 nm) and acidic/basic conditions (pH 2–12) to identify labile bonds .
  • Lyophilization : Prepare stable amorphous solid dispersions using PVP-K30 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.